Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
Overview
Description
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is a heterocyclic organic compound with the molecular formula C9H7BrO2S2 and a molecular weight of 291.18 . It is used as a key intermediate for synthesizing pharmaceuticals that address a wide spectrum of ailments .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves condensation reactions . For example, a convenient method for the synthesis of thieno [3,2-c]pyridinones was developed using desaminated aminothiophenes as precursors .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring containing one sulfur atom .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 365.3±37.0 °C and a predicted density of 1.682±0.06 g/cm3 .Scientific Research Applications
Synthesis Techniques
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate and similar compounds have been the subject of various synthetic methods. A study by Taydakov & Krasnoselskiy (2010) explored the electrophilic bromination of corresponding acids and esters, leading to the synthesis of brominated thiophene-2-carboxylic acids. They developed a method involving direct bromination of ethyl 5-alkylthiophene-2-carboxylates, which achieved excellent yields without migration or isomerization of alkyl substituents (Taydakov & Krasnoselskiy, 2010).
Material Science and Organic Electronics
The utility of this compound in material science, particularly in organic electronics, is noteworthy. Ji-hoon Kim et al. (2014) synthesized a new polymer using a derivative of this compound, demonstrating its use in organic photovoltaic cells. They observed that the polymer chains in the film were predominantly arranged with a face-on orientation, which is crucial for the performance of these cells (Ji-hoon Kim et al., 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been investigated for potential therapeutic applications. Mohareb, Mohamed, and Wardakhan (2000) explored the reaction of similar compounds to synthesize fused thiophene derivatives with high potential for pharmaceutical use (Mohareb, Mohamed, & Wardakhan, 2000).
Heterocyclic Chemistry
In heterocyclic chemistry, these compounds play a pivotal role in synthesizing novel structures. A study by Mabkhot et al. (2017) demonstrated the synthesis of new thiophene-containing compounds with potential antibacterial and antifungal properties, highlighting the versatility of thiophene derivatives in medicinal chemistry (Mabkhot et al., 2017).
Anti-Tumor Properties
There is ongoing research into the anti-tumor properties of thiophene derivatives. Queiroz et al. (2011) synthesized novel compounds and evaluated their growth inhibitory activity on human tumor cell lines, demonstrating the potential of these compounds in cancer research (Queiroz et al., 2011).
Mechanism of Action
Target of Action
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate, also known as Ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate, is a key intermediate for synthesizing pharmaceuticals that address a wide spectrum of ailments including cancer, inflammation, and bacterial infections
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Pharmacokinetics
The compound’s solubility in certain solvents suggests that it may have good bioavailability .
Result of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties .
Action Environment
It is known that the compound should be stored at room temperature, away from light, and under inert gas .
This compound offers an unparalleled opportunity to design novel therapeutic agents with unexplored potential for mitigating a range of medical afflictions .
properties
IUPAC Name |
ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2S2/c1-2-12-9(11)6-7-5(3-4-13-7)14-8(6)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHICDLJBHTOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1SC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.